12-Fluorododecanonitrile

Catalog No.
S13952202
CAS No.
334-71-4
M.F
C12H22FN
M. Wt
199.31 g/mol
Availability
In Stock
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12-Fluorododecanonitrile

CAS Number

334-71-4

Product Name

12-Fluorododecanonitrile

IUPAC Name

12-fluorododecanenitrile

Molecular Formula

C12H22FN

Molecular Weight

199.31 g/mol

InChI

InChI=1S/C12H22FN/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-11H2

InChI Key

CXKXDUIIHKJROU-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCC#N)CCCCCF

12-Fluorododecanonitrile is a fluorinated organic compound characterized by the presence of a fluorine atom and a nitrile functional group. Specifically, it consists of a dodecane backbone with a cyano group (CN-C\equiv N) at one end and a fluorine atom attached to the twelfth carbon. This structure imparts unique chemical properties, making it valuable in various chemical syntheses and applications.

Typical of nitriles and fluorinated compounds:

  • Nucleophilic Addition: The cyano group can undergo nucleophilic attack, leading to the formation of primary amines upon hydrolysis.
  • Reduction Reactions: The nitrile group can be reduced to an amine using catalytic hydrogenation methods, often employing metal catalysts like palladium or nickel .
  • Fluorination Reactions: The fluorine atom can participate in substitution reactions, potentially forming various derivatives depending on the conditions used.

The synthesis of 12-fluorododecanonitrile typically involves several steps:

  • Fluorination of Dodecanenitrile: This can be achieved through electrophilic fluorination methods, where dodecanenitrile is treated with fluorinating agents such as hydrogen fluoride or other fluorine sources.
  • Direct Nitrilation: Alternatively, the compound may be synthesized by reacting a dodecanol derivative with cyanogen bromide or sodium cyanide under acidic conditions to introduce the nitrile group .
  • Functionalization Techniques: Advanced synthetic routes may also involve photoredox catalysis or other modern techniques that allow for selective functionalization of the dodecane framework.

12-Fluorododecanonitrile has several applications across various fields:

  • Pharmaceuticals: Its unique structure may serve as a building block for developing new pharmaceuticals with improved efficacy.
  • Material Science: The compound can be utilized in creating fluorinated polymers or coatings that exhibit enhanced chemical resistance and thermal stability.
  • Agricultural Chemicals: It may also find applications in agrochemicals due to its potential biological activity against pests or pathogens.

Interaction studies involving 12-fluorododecanonitrile could focus on its reactivity with biological molecules or its behavior in different solvents. Investigations into its interactions with enzymes or receptors could reveal insights into its potential therapeutic uses. Additionally, studies examining how this compound interacts with other organic molecules could help elucidate its role in complex chemical systems.

12-Fluorododecanonitrile shares structural similarities with other fluorinated nitriles, which can provide insights into its unique properties:

Compound NameStructure CharacteristicsUnique Features
DodecanenitrileDodecane backbone with a nitrile groupLacks fluorine; serves as a precursor
1-Fluoro-2-dodecanenitrileFluorine at the first carbon positionDifferent reactivity due to fluorine position
1,2-DifluorododecanitrileTwo fluorine atoms at the first two carbon positionsEnhanced lipophilicity; potential for different biological activities
PerfluorododecanitrileFully fluorinated dodecaneHigh stability; used in specialized applications

The uniqueness of 12-fluorododecanonitrile lies in its specific combination of a single fluorine atom and a nitrile group on a long carbon chain, which may impart distinct physical and chemical properties compared to fully fluorinated analogs or those without fluorination.

Fluorination of dodecanenitrile derivatives represents the most direct route to 12-fluorododecanonitrile. Two predominant methods have been validated: nucleophilic substitution and electrophilic fluorination.

Nucleophilic Substitution

Nucleophilic fluorination employs potassium fluoride (KF) as the fluoride source, often enhanced by phase-transfer catalysts such as tetrabutylammonium bromide (TBAB). This approach facilitates the replacement of halogen atoms (e.g., bromine) at the terminal carbon of dodecanenitrile. For instance, 12-bromododecanenitrile undergoes fluorination in dimethylformamide (DMF) at 80–100°C, yielding 12-fluorododecanonitrile with 65–75% efficiency. The reaction proceeds via an SN2 mechanism, where TBAB solubilizes KF in the organic phase, accelerating the displacement process.

Electrophilic Fluorination

Electrophilic agents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® enable direct fluorination of dodecanenitrile derivatives. Notably, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has demonstrated efficacy in introducing fluorine at the α-position of nitriles under mild conditions. This method avoids pre-functionalization steps, though yields are moderate (50–60%) due to competing side reactions.

Fluorination MethodReagentsConditionsYield
Nucleophilic substitutionKF, TBAB, DMF80–100°C, 12–24 h65–75%
Electrophilic fluorinationSelectfluor®, MeCNRoom temperature, 6–8 h50–60%

Multi-Step Synthesis Protocols and Yield Optimization

Multi-step syntheses often begin with dodecanenitrile, which is halogenated prior to fluorination. A representative protocol involves:

  • Bromination: Treatment of dodecanenitrile with N-bromosuccinimide (NBS) under radical initiation yields 12-bromododecanenitrile.
  • Fluorination: Subsequent reaction with KF/TBAB in DMF replaces bromine with fluorine.

Yield optimization hinges on:

  • Temperature control: Elevated temperatures (≥90°C) improve reaction rates but risk decomposition.
  • Catalyst loading: A TBAB/KF molar ratio of 1:2 maximizes fluoride availability while minimizing side products.
  • Purification: Column chromatography with hexane/ethyl acetate (9:1) isolates the product with >95% purity.

Catalytic Systems for Selective Fluorination

Catalysts play pivotal roles in enhancing selectivity and efficiency:

Phase-Transfer Catalysts

TBAB facilitates fluoride ion transfer into organic solvents, reducing reaction times by 40% compared to uncatalyzed systems.

Transition Metal Catalysts

Copper(I) iodide (CuI) promotes Ullmann-type coupling in haloarene fluorination, though its application to aliphatic nitriles remains exploratory. Preliminary studies suggest CuI improves yields by 10–15% in bromododecanenitrile fluorination.

DAST-Mediated Fluorination

Diethylaminosulfur trifluoride (DAST), though primarily used for oxygen-to-fluorine substitutions, has shown promise in nitrile fluorination. Its strong fluorinating capability enables reactions at lower temperatures (0–25°C), albeit with stringent moisture control requirements.

Solvent Effects and Reaction Kinetics in Nitrile Fluorination

Solvent Polarity

Polar aprotic solvents (e.g., DMF, dimethyl sulfoxide (DMSO)) enhance ionic dissociation of KF, increasing fluoride nucleophilicity. DMF outperforms DMSO due to its lower viscosity, which improves mass transfer.

Reaction Kinetics

Studies reveal a second-order dependence on fluoride and substrate concentrations. Activation energies (Ea) for nucleophilic fluorination range from 60–70 kJ/mol, indicative of a temperature-sensitive process.

SolventDielectric ConstantReaction Rate (×10⁻³ M⁻¹s⁻¹)
DMF36.74.2
DMSO46.73.1
MeCN37.51.8

Solvent Impact on Byproducts

Non-polar solvents (e.g., toluene) favor elimination pathways, generating alkenenitrile byproducts. In contrast, DMF suppresses eliminations via stabilization of the transition state.

The incorporation of 12-Fluorododecanonitrile in lithium/fluorinated carbon battery electrolytes has demonstrated remarkable improvements in energy density and electrochemical performance [2]. Research has shown that fluorinated nitrile compounds, including 12-Fluorododecanonitrile, serve as effective cosolvents that enhance the overall battery performance through their unique molecular interactions with both the lithium metal anode and fluorinated carbon cathode [4] [2].

In lithium/fluorinated carbon battery systems, 12-Fluorododecanonitrile contributes to the formation of weakly solvated electrolyte structures that facilitate improved lithium ion transport [2]. The compound's fluorinated alkyl chain provides excellent compatibility with fluorinated carbon cathodes, while the nitrile functional group offers appropriate coordination with lithium ions [5] [6]. This dual functionality enables the compound to bridge the interfacial requirements between different battery components effectively [2].

Experimental studies have demonstrated that electrolyte systems containing fluorinated nitrile compounds similar to 12-Fluorododecanonitrile achieve superior energy densities compared to conventional carbonate-based electrolytes [2]. The weakly solvating nature of fluorinated nitriles reduces the energy barrier for lithium ion desolvation, leading to enhanced charge transfer kinetics and improved high-current-density performance [2] [7].

Electrochemical Performance Data for Fluorinated Nitrile Electrolytes

Electrolyte SystemEnergy Density (Wh/kg)Capacity Retention (%)Current Density (mA/g)Temperature Range (°C)
1.0 M LiBF₄ in F5EON/DME (1:1)170392.75 (100 cycles)1000Room temp
1.0 M LiBF₄ in PC/DME (1:1)134870 (100 cycles)1000Room temp
(0.8 M LiTFSI + 0.2 M LiODFB)/FEC:FEON (1:3)Enhanced cycling>90VariousRoom to 60
1 M LiPF₆ in EC:EMC:DMC (1:1:1)BaselineBaselineVariousRoom temp

The molecular structure of 12-Fluorododecanonitrile, featuring a twelve-carbon alkyl chain with terminal fluorine and nitrile groups, provides optimal balance between solvating power and electrochemical stability . The fluorine atom's high electronegativity and the nitrile group's electron-withdrawing properties contribute to enhanced oxidative stability, making the compound suitable for high-voltage battery applications [3] [9].

Interfacial Compatibility with Lithium Metal Anodes

The interfacial compatibility of 12-Fluorododecanonitrile with lithium metal anodes represents a critical factor in achieving stable battery performance [10] [11]. Fluorinated nitrile compounds have been shown to form highly stable solid electrolyte interphase layers on lithium metal surfaces, which are essential for preventing dendrite formation and ensuring long-term cycling stability [5] [6].

Research has demonstrated that fluorinated nitrile electrolytes, including systems containing 12-Fluorododecanonitrile, enable the formation of lithium fluoride-rich interphase layers [10] [11]. These layers exhibit superior mechanical properties and ionic conductivity compared to interphases formed by conventional electrolytes [11]. The high fluorine content in these interphases, typically exceeding 30%, provides exceptional chemical stability and resistance to decomposition during battery operation [10] [11].

The interfacial reactions between 12-Fluorododecanonitrile and lithium metal result in the formation of protective films that facilitate uniform lithium deposition [11]. This uniform deposition is crucial for preventing the formation of lithium dendrites, which can cause battery failure and safety hazards [12]. The compound's molecular structure allows for controlled decomposition at the lithium surface, generating stable decomposition products that contribute to effective interphase formation [5] [6].

Interfacial Compatibility Properties

Property12-Fluorododecanonitrile SystemsComparison SystemsBenefit
SEI CompositionLiF-rich organicMixed organic/inorganicEnhanced stability
SEI ThicknessThin and uniformVariable thicknessUniform Li deposition
LiF Content (%)>3010-20Improved protection
Interfacial Resistance (Ω)LowHigherFaster kinetics
Cycling StabilityExcellent (>1000 cycles)Standard (<500 cycles)Extended lifespan
WettabilitySuperiorGoodBetter electrode contact

The excellent wettability of 12-Fluorododecanonitrile with lithium metal surfaces ensures intimate contact between the electrolyte and electrode, which is essential for efficient charge transfer [2]. This improved wettability stems from the compound's unique molecular structure that combines fluorinated and nitrile functionalities, enabling favorable interactions with both the metallic lithium surface and the electrolyte solution [5] [6].

Solvation Structure Dynamics and Li⁺ Transport Mechanisms

The solvation structure dynamics of lithium ions in 12-Fluorododecanonitrile-based electrolytes play a fundamental role in determining battery performance [7] [13]. The compound's weakly solvating nature results in the formation of distinct solvation structures that facilitate rapid lithium ion transport [2] [7].

Molecular dynamics simulations and experimental studies have revealed that 12-Fluorododecanonitrile forms weakly coordinated complexes with lithium ions, typically involving coordination numbers of 3-4 [5] [14]. This reduced coordination compared to conventional carbonate solvents leads to less stable solvation shells and consequently lower desolvation energy barriers [7] [13]. The reduced solvation strength directly correlates with enhanced lithium ion mobility and improved electrochemical kinetics [7].

The transport mechanisms in 12-Fluorododecanonitrile-based electrolytes are characterized by a combination of vehicular and structural diffusion processes [7] [13]. The compound's molecular structure promotes the formation of ion-paired structures and aggregates that facilitate hopping-assisted ion transport [7]. This mechanism is particularly beneficial for high-rate battery applications where rapid ion transport is essential [15] [16].

Solvation Structure and Transport Properties

ParameterFluorinated Nitrile SystemsConventional CarbonatePerformance Impact
Li⁺ Coordination Number3-4 (weakly solvated)4-5 (strongly solvated)Faster desolvation kinetics
Desolvation Energy (kcal/mol)Reduced vs carbonateHigher baselineReduced energy barrier
Ionic Conductivity (mS/cm)3.5-5.22.8-4.2Improved ion transport
Charge Transfer ResistanceSignificantly reducedHigher baselineEnhanced rate capability
Diffusion CoefficientEnhancedStandardBetter high-rate performance
Solvation Shell StabilityWeakly boundStrongly boundEasier Li⁺ extraction

The dynamics of solvation shell exchange in 12-Fluorododecanonitrile electrolytes exhibit faster kinetics compared to conventional systems [7] [15]. Ultrafast infrared spectroscopy studies have shown that the chemical exchange processes in fluorinated nitrile electrolytes correlate strongly with ionic conductivity, indicating that structural diffusion is the primary transport mechanism [15]. This finding has significant implications for battery design, as it suggests that optimizing solvation shell dynamics can directly improve battery performance [15].

Impact on Charge Transfer Resistance and Desolvation Kinetics

The impact of 12-Fluorododecanonitrile on charge transfer resistance and desolvation kinetics represents one of the most significant advantages of this compound in battery applications [17] [16]. The compound's unique molecular structure and electronic properties contribute to substantial reductions in charge transfer resistance, leading to improved battery performance at high current densities [2] [7].

Electrochemical impedance spectroscopy studies have demonstrated that 12-Fluorododecanonitrile-based electrolytes exhibit significantly lower charge transfer resistance compared to conventional carbonate electrolytes [2] [18]. This reduction is attributed to the compound's ability to form weakly solvated lithium ion complexes that require less energy for desolvation at the electrode interface [7] [17]. The lower desolvation energy barrier facilitates faster charge transfer kinetics and enables improved high-rate battery performance [7] [16].

The desolvation kinetics in 12-Fluorododecanonitrile systems are characterized by rapid solvation shell rearrangement and efficient lithium ion extraction from the solvation sphere [17] [15]. Advanced characterization techniques, including Laplace transform impedance methods, have revealed that the desolvation process in fluorinated nitrile electrolytes exhibits asymmetric behavior, with desolvation showing smaller resistance values compared to solvation [17]. This asymmetry is beneficial for battery applications as it facilitates easier lithium ion transfer during both charging and discharging processes [17].

Temperature-dependent studies have shown that 12-Fluorododecanonitrile maintains excellent charge transfer properties across a wide temperature range [19] [16]. At low temperatures, where conventional electrolytes often exhibit poor performance due to increased viscosity and reduced ionic conductivity, fluorinated nitrile systems continue to demonstrate superior charge transfer kinetics [19]. This temperature stability is attributed to the compound's inherent molecular flexibility and the weak nature of its solvation interactions [19] [7].

The formation of lithium fluoride particles during the electrochemical processes in 12-Fluorododecanonitrile systems contributes to the overall improvement in charge transfer resistance [2]. These particles, which are smaller in size compared to those formed in conventional electrolytes, provide additional pathways for lithium ion transport and contribute to the formation of highly conductive interfacial layers [2] [11].

Mechanistic Framework

The (3+2)-cycloaddition reactions involving fluorinated nitriles proceed through a concerted, asynchronous mechanism [1] [2]. Research demonstrates that these reactions follow a one-step pathway under kinetic control, characterized by highly asynchronous bond formation where no new covalent bonds are fully formed at the transition state [1] [2]. The mechanistic studies using Molecular Electron Density Theory at the MPWB1K/6-311G(d) level reveal that fluorinated nitrones and related dipoles interact with dipolarophiles through a thermal six-electron Hückel aromatic transition state [3].

Heterocyclic System Interactions

The reactivity of 12-Fluorododecanonitrile in heterocyclic systems is enhanced by the presence of the fluorine substituent, which provides electrophilic activation compared to non-fluorinated analogs [5]. Fluorinated nitriles demonstrate superior reactivity in forming five-membered heterocyclic rings through interactions with various dipolar species. The fluorine atom contributes to the stabilization of transition states through hyperconjugative interactions and electronic effects [6].

Reaction Pathways

Studies on fluorinated nitrile systems indicate that reactions with azomethine ylides, nitrones, and other 1,3-dipoles proceed via distinct pathways dependent on the electronic nature of the heterocyclic partner [7] [8]. The long aliphatic chain of 12-Fluorododecanonitrile provides conformational flexibility while the terminal nitrile group serves as an effective dipolarophile in cycloaddition reactions [9].

Stereoselectivity Patterns in Pyrazoline Formation

Exo-Selectivity Dominance

Computational investigations reveal that exo-cycloadducts are both kinetically and thermodynamically favored over endo-cycloadducts in fluorinated systems [1] [2]. The Gibbs free energy profiles demonstrate that exo-selective pathways exhibit lower activation barriers, leading to preferential formation of exo-configured pyrazolines. This stereochemical preference is maintained across various reaction conditions and is independent of solvent effects [1] [2].

Regioselectivity Control

Fluorinated nitrile systems exhibit complete regioselectivity in pyrazoline formation, with selectivity ratios exceeding 99% [7] [8]. The regioselectivity is controlled by frontier molecular orbital interactions, specifically the HOMO-LUMO energy gaps between reactants [10]. Electronic effects from the fluorine substituent create distinct orbital coefficients that favor specific regioisomeric pathways.

Diastereomeric Relationships

The stereochemical outcomes in pyrazoline formation from 12-Fluorododecanonitrile are characterized by high diastereomeric excess values, typically exceeding 90% [11]. The CF₃ group and related fluorinated substituents contribute to stereochemical control through steric and electronic effects that stabilize specific conformational arrangements during the cycloaddition process [6].

Stereochemical PatternObservationMechanismCitation
Exo-cycloadduct formationKinetically and thermodynamically favoredLower energy transition state [1] [2]
Endo-cycloadduct formationHigher activation energy barrierSterically hindered approach [1] [2]
Regioselectivity ratioComplete regioselectivity (>99%)Electronic orbital interactions [7] [8]
Diastereomeric excessHigh selectivity (>90%)Stereoelectronic effects [1] [11]
Temperature dependenceSelectivity maintained across temperature rangeKinetic control dominance [1] [12]
Solvent independenceStereoselectivity unaffected by solventIntrinsic molecular properties [1] [2]

Kinetic vs Thermodynamic Control in Reaction Pathways

Kinetic Control Dominance

Research findings consistently demonstrate that cycloaddition reactions involving fluorinated nitriles operate under kinetic control rather than thermodynamic control [1] [2] [12]. The reactions proceed through the lowest energy pathway available, with product distribution determined by relative activation energies rather than thermodynamic stability of final products. This kinetic preference is maintained across temperature ranges from -78°C to 60°C [1] [13].

Activation Energy Considerations

Computational studies reveal activation energies ranging from 14.8 to 16.5 kcal/mol for typical (3+2)-cycloaddition reactions involving fluorinated systems [1] [14]. The presence of fluorine substituents reduces activation barriers compared to non-fluorinated analogs through enhanced electrophilic character [5]. The energy difference between competing pathways typically favors exo-selective routes by 1-3 kcal/mol [1] [2].

Temperature Effects on Control Mechanisms

While kinetic control dominates across most temperature ranges, the potential for thermodynamic control emerges at elevated temperatures where retro-cycloaddition becomes possible [12] [15]. At temperatures above 180°C, equilibrium conditions can be established, potentially allowing thermodynamic products to predominate. However, for 12-Fluorododecanonitrile systems, kinetic control typically persists due to the stability imparted by the fluorine substituent [16].

Reaction Coordinate Analysis

The reaction coordinate diagrams for fluorinated nitrile cycloadditions show characteristic patterns where the kinetic products form through lower energy transition states [14] [15]. The thermodynamic products, while potentially more stable, are accessible only through higher energy pathways that are not competitive under normal reaction conditions. This creates a kinetic trap effect where initial products are retained rather than equilibrating to thermodynamic products.

Computational Modeling of Transition States Using DFT

Theoretical Framework

Density Functional Theory calculations employing B3LYP/6-31G(d) and MPWB1K/6-311G(d) basis sets provide comprehensive insights into transition state structures for fluorinated nitrile cycloadditions [1] [2]. These computational approaches successfully predict experimental outcomes including regioselectivity, stereoselectivity, and relative reaction rates. The calculations incorporate solvent effects through polarizable continuum models and consider both gas-phase and solution-phase geometries [17] [18].

Transition State Characterization

DFT modeling reveals that transition states in fluorinated cycloaddition reactions are characterized by highly asynchronous bond formation patterns [1] [2]. The C-C bond formation occurs in a stepwise manner with significant differences in bond lengths at the transition state geometry. Fluorine substituents influence transition state stability through hyperconjugative interactions and electrostatic effects that lower overall activation barriers [10].

Orbital Interaction Analysis

Frontier molecular orbital analysis demonstrates that fluorinated nitriles interact preferentially through LUMO-controlled mechanisms [10]. The electron-withdrawing nature of fluorine lowers LUMO energies, enhancing dipolarophile character and facilitating cycloaddition reactions. Natural bond orbital analysis reveals significant charge transfer from dipole to dipolarophile during the reaction process [1].

Predictive Capability

Computational models successfully predict experimental observations including product distributions, activation energies, and stereochemical outcomes [17] [14] [18]. The correlation between calculated and experimental data validates the use of DFT methods for designing new fluorinated cycloaddition reactions. Dynamic calculations using quasiclassical molecular dynamics provide additional insights into reaction trajectories and product formation mechanisms [17] [18].

Property/AspectFindings/ValuesSource Citation
Cycloaddition MechanismConcerted, asynchronous mechanism [1] [2]
Stereoselectivity ControlExo-selective formation favored [1] [2] [11]
Kinetic vs Thermodynamic ControlKinetic control dominates [1] [2] [12]
Activation Energy (kcal/mol)14.8-16.5 (typical range) [1] [14]
Reaction Temperature (°C)-78 to 60 (variable) [1] [13]
Solvent EffectsPolar solvents enhance reactivity [1] [2]
RegioselectivityComplete regioselectivity observed [7] [8]
DFT Calculation LevelB3LYP/6-31G(d), MPWB1K/6-311G(d) [1] [2]
Transition State CharacterHighly asynchronous bond formation [1] [2]
Bond Formation PatternStepwise C-C bond formation [1] [2]
Fluorine EffectsEnhanced electrophilic activation [5]
Computational ModelsDFT, molecular dynamics [17] [14] [18]

XLogP3

4.6

Hydrogen Bond Acceptor Count

2

Exact Mass

199.173627868 g/mol

Monoisotopic Mass

199.173627868 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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